molecular formula C15H10ClNS B14698499 Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]- CAS No. 30216-38-7

Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-

Cat. No.: B14698499
CAS No.: 30216-38-7
M. Wt: 271.8 g/mol
InChI Key: XDBQALBYXFUIRM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]- can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with 4-chlorobenzaldehyde under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. These processes are optimized for high yield and purity, and may involve the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. The compound can also interact with microbial cell membranes, leading to their disruption and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzothiazole
  • 2-(4-Aminophenyl)benzothiazole
  • 2-(4-Bromophenyl)benzothiazole

Comparison

Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, this compound exhibits enhanced antimicrobial and anticancer activities, making it a valuable candidate for further research and development .

Properties

CAS No.

30216-38-7

Molecular Formula

C15H10ClNS

Molecular Weight

271.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole

InChI

InChI=1S/C15H10ClNS/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H

InChI Key

XDBQALBYXFUIRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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